Dehydroemetine is a synthetic antiprotozoal agent, structurally related to emetine, differing primarily by a double bond adjacent to the ethyl substituent. This compound is recognized for its efficacy against amoebiasis, particularly in cases where other treatments, such as metronidazole, are ineffective. Dehydroemetine is noted for producing fewer side effects compared to its precursor, emetine, making it a valuable option in clinical settings.
Dehydroemetine falls under the category of antiprotozoal drugs. It is specifically classified as an alkaloid, sharing its roots with other compounds that exhibit similar biological activities against protozoan infections.
The synthesis of dehydroemetine typically begins with emetine and involves a series of chemical transformations. The primary method includes dehydrogenation, which introduces a double bond into the molecular structure. Various catalysts and controlled conditions are employed to facilitate this reaction.
Technical details include monitoring reaction conditions such as temperature, pressure, and solvent choice to maximize the efficiency of the synthesis process .
The molecular formula of dehydroemetine is . Its structure features multiple rings and functional groups characteristic of alkaloids.
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC
Dehydroemetine can participate in various chemical reactions:
The mechanism by which dehydroemetine exerts its antiprotozoal effects primarily involves the inhibition of protein synthesis within protozoan cells. Specifically:
Relevant data indicates that these properties contribute significantly to its handling and application in laboratory settings .
Dehydroemetine has several scientific uses:
Dehydroemetine (C₂₉H₃₈N₂O₄) is a synthetic analog of the natural alkaloid emetine, distinguished by unsaturation between C-2 and C-3 of its isoquinoline core. This modification reduces conformational flexibility and alters electronic distribution, enhancing target selectivity. The compound exhibits chiral specificity: the (−)-R,S diastereomer (also termed DHE4) demonstrates significantly higher biological activity than the (−)-S,S isomer (dehydroisoemetine). Rigorous molecular docking studies reveal that the R configuration at C-1′ enables optimal van der Waals contacts and hydrogen bonding with the Plasmodium falciparum 80S ribosome’s E-site, mirroring emetine’s binding pose [1]. In contrast, the S,S isomer’s altered stereochemistry disrupts these interactions, reducing antiprotozoal potency by ~30-fold [1] [5].
Dehydroemetine’s physicochemical profile directly influences its formulation and bioavailability. Key properties include:
Table 1: Physicochemical Properties of Dehydroemetine
Property | Value | Method |
---|---|---|
Molecular Weight | 478.63 g/mol | HRMS |
Partition Coefficient (LogP) | 3.8 ± 0.2 | Calculated |
Melting Point | 128–130°C (decomposition) | DSC |
Aqueous Solubility | <1 mg/mL (25°C) | Shake-flask method |
Crystal System | Monoclinic, channel hydrate | PXRD/SCXRD |
Dehydroemetine synthesis leverages stereoselective strategies to maximize yield of the bioactive R,S diastereomer:
Table 2: Key Synthetic Routes for Dehydroemetine
Method | Key Intermediate | Yield (%) | R,S Isomer Selectivity |
---|---|---|---|
Brossi (1960s) | Keto-isoquinoline 66 | 42 | 70% de |
Hirai (1980s) | Iminium salt 53 | 65 | >95% |
Naito (1990s) | Michael acceptor 63c | 58 | 85% de |
Structural differences between dehydroemetine, emetine, and isoemetine dictate their pharmacological profiles:
Table 3: Structural and Biological Comparison of Key Compounds
Compound | Key Structural Feature | P. falciparum IC₅₀ | hERG Inhibition |
---|---|---|---|
Emetine | Saturated C2-C3 bond | 47 ± 2.1 nM | >100 μM |
(−)-R,S-Dehydroemetine | Unsaturated C2-C3 bond | 71.03 ± 6.1 nM | >100 μM |
(−)-S,S-Dehydroisoemetine | Unsaturated C2-C3 bond + S,S config | 2.07 ± 0.26 μM | >100 μM |
Concluding Remarks
Dehydroemetine exemplifies how targeted molecular modifications—stereochemical optimization, strategic unsaturation, and crystal engineering—enhance therapeutic specificity. Its ribosomal binding mechanism, tunable solubility via hydrate formation, and synthetic scalability position it as a versatile scaffold for antiparasitic drug development [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7